molecular formula C25H29N3O3S2 B11231861 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide

2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide

Cat. No.: B11231861
M. Wt: 483.7 g/mol
InChI Key: ROBGICRPBALFQW-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide is a complex organic compound that features a unique combination of indole, quinoline, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. The indole moiety can be synthesized through a cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux conditions in 1-propanol . The quinoline intermediate is prepared separately and then coupled with the indole derivative through a series of reactions involving sulfonation and alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or quinoline moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoline moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Quinoline Derivatives: Compounds such as quinine and chloroquine.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.

Uniqueness

2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide is unique due to its combination of indole, quinoline, and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

2-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-N,N-diethyl-4-methylquinoline-6-sulfonamide

InChI

InChI=1S/C25H29N3O3S2/c1-5-27(6-2)33(30,31)20-11-12-22-21(16-20)17(3)15-24(26-22)32-18(4)25(29)28-14-13-19-9-7-8-10-23(19)28/h7-12,15-16,18H,5-6,13-14H2,1-4H3

InChI Key

ROBGICRPBALFQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SC(C)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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